molecular formula C₂₂H₂₆O₁₁ B1140771 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside CAS No. 25876-45-3

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Cat. No.: B1140771
CAS No.: 25876-45-3
M. Wt: 466.44
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is a biochemical reagent widely used in glycobiology research. This compound is particularly significant in the study of carbohydrate chemistry, enzyme kinetics, and the biological roles of glycans. It is known for its role in investigating the structure, synthesis, and biological functions of carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside typically involves the acetylation of 4-acetylphenyl beta-D-glucopyranoside. The process generally includes the following steps:

    Starting Material: 4-Acetylphenyl beta-D-glucopyranoside.

    Acetylation: The hydroxyl groups of the glucopyranoside are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Acetylation: Large quantities of 4-acetylphenyl beta-D-glucopyranoside are acetylated using acetic anhydride and a suitable catalyst.

    Continuous Purification: Industrial purification techniques such as large-scale chromatography or crystallization are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucopyranoside.

    Oxidation: The acetylphenyl group can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

    Hydrolysis: 4-Acetylphenyl beta-D-glucopyranoside.

    Oxidation: 4-Carboxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is extensively used in scientific research, particularly in:

    Chemistry: Studying carbohydrate chemistry and synthesis of complex glycans.

    Biology: Investigating the biological roles of glycans in cellular processes.

    Medicine: Exploring potential therapeutic applications related to glycobiology.

    Industry: Used in the development of biochemical assays and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose: Similar structure but lacks the acetylphenyl group.

    4-Acetylphenyl beta-D-glucopyranoside: Lacks the acetyl groups on the glucopyranoside.

    2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside: Similar structure but different anomeric configuration.

Uniqueness

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside is unique due to the presence of both the acetylphenyl group and the acetylated glucopyranoside. This dual modification allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-acetylphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O11/c1-11(23)16-6-8-17(9-7-16)32-22-21(31-15(5)27)20(30-14(4)26)19(29-13(3)25)18(33-22)10-28-12(2)24/h6-9,18-22H,10H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFUJLNDNATWOD-QMCAAQAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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